molecular formula C16H14N2O5S B4202184 1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]pyrrolidine CAS No. 632292-17-2

1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]pyrrolidine

Cat. No.: B4202184
CAS No.: 632292-17-2
M. Wt: 346.4 g/mol
InChI Key: ICJBGTGKMLWKNP-UHFFFAOYSA-N
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Description

1-[(7-Nitrodibenzo[b,d]furan-2-yl)sulfonyl]pyrrolidine is a complex organic compound that features a dibenzofuran core with a nitro group and a sulfonyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]pyrrolidine typically involves the following steps:

    Nitration of Dibenzofuran: The starting material, dibenzofuran, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Sulfonylation: The nitrodibenzofuran is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group.

    Coupling with Pyrrolidine: Finally, the sulfonyl chloride derivative is reacted with pyrrolidine under basic conditions to form the target compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-[(7-Nitrodibenzo[b,d]furan-2-yl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products, potentially including carboxylic acids or ketones.

Scientific Research Applications

1-[(7-Nitrodibenzo[b,d]furan-2-yl)sulfonyl]pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interactions of sulfonyl-containing compounds with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through its sulfonyl and nitro groups, which can form strong interactions with the target molecules. The exact molecular targets and pathways would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    1-[(7-Nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine: This compound shares a similar core structure but has a phenylpiperazine moiety instead of a pyrrolidine ring.

    7-Nitrodibenzo[b,d]furan-2-sulfonyl chloride: This compound is a precursor in the synthesis of 1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]pyrrolidine.

Uniqueness: this compound is unique due to its combination of a dibenzofuran core with a nitro group and a sulfonyl group attached to a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

1-(7-nitrodibenzofuran-2-yl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c19-18(20)11-3-5-13-14-10-12(4-6-15(14)23-16(13)9-11)24(21,22)17-7-1-2-8-17/h3-6,9-10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJBGTGKMLWKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233450
Record name 1-[(7-Nitro-2-dibenzofuranyl)sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632292-17-2
Record name 1-[(7-Nitro-2-dibenzofuranyl)sulfonyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632292-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(7-Nitro-2-dibenzofuranyl)sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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